molecular formula C8H16ClNO B2690900 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride CAS No. 2306272-58-0

2-Methoxy-6-azaspiro[3.4]octane;hydrochloride

Cat. No.: B2690900
CAS No.: 2306272-58-0
M. Wt: 177.67
InChI Key: HZKKIDDJMAQCPO-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 2-Methoxy-6-azaspiro[3.4]octane;hydrochloride, there is a related study on the synthesis of 2-azaspiro[3.4]octane . The study explains an annulation strategy for the synthesis of 2-azaspiro[3.4]octane. Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring .

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to 2-Methoxy-6-azaspiro[3.4]octane hydrochloride is in corrosion inhibition. Research by Chafiq et al. (2020) on spirocyclopropane derivatives, including compounds with similar structures, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These compounds, through electrochemical assays and quantum chemistry studies, showed significant resistance against corrosion, suggesting their potential as green and environmentally friendly inhibitors. The highest resistance was observed at certain concentrations and temperatures, with the adsorption fitting the Langmuir isotherm model, indicating a combination of physical and chemical adsorption processes on the steel surface (Chafiq et al., 2020).

Drug Discovery and Molecular Synthesis

Compounds with the 2-Methoxy-6-azaspiro[3.4]octane structure serve as vital intermediates in drug discovery and synthesis of novel molecules. Li et al. (2013) synthesized new classes of thia/oxa-azaspiro[3.4]octanes designed as multifunctional, structurally diverse modules for drug discovery. These spirocycles, created through step-economic routes, underscore the importance of such compounds in developing new therapeutic agents (Li et al., 2013).

Additionally, Wipf et al. (2004) highlighted the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. These compounds, developed through multicomponent condensation and subsequent transformations, represent critical scaffolds in chemistry-driven drug discovery, illustrating the versatility and potential of spirocyclic compounds in medicinal chemistry (Wipf et al., 2004).

Properties

IUPAC Name

2-methoxy-6-azaspiro[3.4]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-10-7-4-8(5-7)2-3-9-6-8;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKIDDJMAQCPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2(C1)CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306272-58-0
Record name 2-methoxy-6-azaspiro[3.4]octane hydrochloride
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